molecular formula C18H26N2O3 B6097434 methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate

methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate

Cat. No. B6097434
M. Wt: 318.4 g/mol
InChI Key: UDQOPEJYCKRUNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate, also known as MDPV, is a synthetic cathinone drug that has gained popularity in recent years due to its stimulant effects. MDPV is a potent psychostimulant that has been linked to numerous cases of addiction, overdose, and death. Despite its negative effects, MDPV has been studied extensively for its potential therapeutic applications.

Mechanism of Action

Methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate acts as a reuptake inhibitor of dopamine and norepinephrine, which means that it prevents these neurotransmitters from being taken back up into the neurons after they have been released. This results in an increase in the levels of these neurotransmitters in the brain, which leads to the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been linked to the development of anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

Methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate has been used extensively in laboratory experiments to study the effects of psychostimulants on the brain and behavior. Its potent stimulant effects make it a useful tool for studying the role of dopamine and norepinephrine in these processes. However, the negative side effects of this compound, such as its potential for addiction and overdose, limit its usefulness as a research tool.

Future Directions

There are numerous future directions for the study of methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate, including its potential as a therapeutic agent for the treatment of depression, anxiety, and ADHD. Additionally, further research is needed to better understand the long-term effects of this compound use and the mechanisms underlying its addictive properties. Finally, the development of safer and more effective synthetic cathinones may provide new avenues for the treatment of psychiatric disorders.

Synthesis Methods

Methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate is synthesized using a multi-step process that involves the reaction of piperidine with 3,4-dimethylphenylacetonitrile to form 1-(3,4-dimethylphenyl)-2-(1-piperidinyl)-1-propanone. This intermediate compound is then reacted with methyl acetoacetate to form this compound.

Scientific Research Applications

Methyl 4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutanoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). This compound has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and attention.

properties

IUPAC Name

methyl 4-[3-(3,4-dimethylanilino)piperidin-1-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-13-6-7-15(11-14(13)2)19-16-5-4-10-20(12-16)17(21)8-9-18(22)23-3/h6-7,11,16,19H,4-5,8-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQOPEJYCKRUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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